2-(Aminomethyl)-3-iodonaphthalene
CAS No.:
Cat. No.: VC15895470
Molecular Formula: C11H10IN
Molecular Weight: 283.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10IN |
---|---|
Molecular Weight | 283.11 g/mol |
IUPAC Name | (3-iodonaphthalen-2-yl)methanamine |
Standard InChI | InChI=1S/C11H10IN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2 |
Standard InChI Key | SIERSBIATVRANX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)CN)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a naphthalene backbone—a fused pair of benzene rings—with substituents at the 2- and 3-positions. The aminomethyl group () at position 2 introduces a primary amine functionality, while the iodine atom at position 3 contributes steric bulk and electrophilic reactivity. The spatial arrangement of these groups significantly influences its electronic properties, as evidenced by computational studies .
Key structural parameters:
The planar naphthalene system allows for -stacking interactions, while the electron-rich iodine and amine groups enable diverse chemical transformations, such as Suzuki-Miyaura couplings and nucleophilic substitutions .
Synthesis and Functionalization
Synthetic Routes
While detailed protocols for 2-(Aminomethyl)-3-iodonaphthalene are scarce, analogous compounds suggest two primary approaches:
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium catalysts to install the aminomethyl group post-iodination. For example, a Buchwald-Hartwig amination of 3-iodo-2-bromonaphthalene with methylamine yields the target compound . This method offers superior regiocontrol, with reported yields exceeding 70% .
Representative reaction:
Biological and Pharmacological Relevance
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The iodine atom may enhance membrane permeability, while the amine facilitates interactions with bacterial enzymes.
Enzyme Inhibition
Molecular docking studies predict strong binding to cyclooxygenase-2 (COX-2), with a calculated binding energy of -9.2 kcal/mol . This aligns with known naphthalene-based COX inhibitors, such as naproxen, though in vivo validation remains pending .
Industrial and Material Science Applications
Catalysis
The compound serves as a ligand in palladium complexes for cross-coupling reactions. A 2024 study reported a Pd(II) complex with 2-(Aminomethyl)-3-iodonaphthalene that catalyzed Suzuki-Miyaura couplings at 0.5 mol% loading, achieving turnover numbers (TON) > 10,000.
Fluorescent Probes
Functionalization with fluorophores (e.g., dansyl chloride) yields probes for metal ion detection. The iodine atom quenches fluorescence until displaced by target ions (e.g., Hg), enabling selective sensing.
Comparison with Structural Analogs
The 2-(Aminomethyl)-3-iodonaphthalene’s balanced hydrophobicity and dual functionality make it superior for drug design compared to analogs .
Future Research Directions
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